Enniatin C is a naturally occurring cyclohexadepsipeptide belonging to the enniatin family. It is produced by various Fusarium species, which are common soil fungi. [] Enniatin C is known for its ionophoric properties, allowing it to selectively bind and transport ions across biological membranes. [] This property contributes to its various biological activities, making it a subject of scientific interest in fields such as agriculture and biomedicine.
Enniatin C is primarily isolated from fungi of the genus Fusarium, particularly Fusarium sambucinum and Fusarium scirpi . It belongs to a class of compounds known as cyclohexadepsipeptides, which are characterized by their cyclic structure formed by alternating amino acid and hydroxy acid residues. Enniatins are classified based on their structural variations and biological activities; Enniatin C specifically exhibits unique properties compared to its homologs.
The biosynthesis of Enniatin C involves a multifunctional enzyme known as enniatin synthetase. This enzyme catalyzes several steps in the formation of the compound from its precursors: L-amino acids and D-hydroxycarboxylic acids. The initial step involves adenylation, activating the substrates as thioesters. This is followed by N-methylation and peptide bond formation, leading to the formation of a linear hexadepsipeptide. The final cyclization step results in the production of Enniatin C .
In laboratory settings, synthetic routes have also been developed for Enniatin C. One method involves the removal of protective groups using hydrobromic acid in acetic acid, followed by cyclization through an acid chloride method . This approach allows for greater control over the synthesis process and can facilitate the production of specific enniatin derivatives.
The molecular structure of Enniatin C consists of a cyclic arrangement of alternating L-amino acids and D-hydroxy acids. The compound's empirical formula is , with a molecular weight of approximately 487.67 g/mol. The structural analysis reveals that it contains several functional groups that contribute to its biological activity . Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structure further, confirming the presence of distinct isomers within its composition .
Enniatin C participates in various chemical reactions typical for cyclic peptides. These include hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds. Additionally, Enniatin C has been shown to interact with various biological molecules, influencing its reactivity profile. The compound's ability to inhibit certain enzymes and transport proteins is particularly relevant in understanding its biochemical interactions .
The mechanism of action of Enniatin C primarily revolves around its ability to disrupt cellular processes in target organisms. It has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase and exhibits significant cytotoxicity against various bacterial strains . The compound's interaction with cell membranes leads to increased permeability, ultimately resulting in cell death. This action is particularly pronounced in multidrug-resistant strains due to its ability to inhibit efflux pumps like Pdr5p in Saccharomyces cerevisiae .
Enniatin C displays several notable physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and potential applications in various fields.
Enniatin C has garnered interest for its potential applications in several domains:
Enniatin C (ENN C) emerged later in scientific literature than its more prevalent analogues (ENNs A, B, and their homologs). Initial isolation efforts in the mid-20th century focused primarily on Fusarium orthoceras var. enniatinum (later reclassified within the Fusarium genus), which yielded ENNs A and B as major metabolites with antibiotic properties against mycobacteria [1]. The structural complexity of enniatins—cyclohexadepsipeptides composed of three alternating N-methyl amino acids and three D-2-hydroxy acid residues—complicated early chromatographic separation. Consequently, ENN C was not identified in early natural product screens, as it typically occurred in trace amounts or required specific fungal strains or cultivation conditions [1] [7]. By 1992, improved analytical techniques (e.g., HPLC-MS and advanced NMR) enabled the purification of minor enniatin homologs, though ENN C remained elusive in natural isolates until its eventual confirmation in Fusarium cultures in the late 1990s [1].
Table 1: Key Milestones in Early Enniatin Discovery
Year | Event | Species/Source | Identified Compounds |
---|---|---|---|
1947 | First isolation | Fusarium orthoceras | Enniatin A |
1974 | Structural confirmation of major enniatins | Synthetic studies | Enniatins A, B |
1992 | Purification of minor homologs | Fusarium spp. | Enniatins A1, B1, B2 |
Post-1992 | Detection of ENN C in natural isolates | Fusarium tricinctum, F. scirpi | Enniatin C |
Enniatin C’s structural characterization followed an unconventional path: it was first synthesized in vitro before being isolated as a natural fungal metabolite. In 1974, Audhya and Russel achieved the chemical synthesis of ENN C via cyclization of linear precursors composed of N-methyl-L-leucine and D-2-hydroxyisovaleric acid (Hiv) units [1]. This synthetic work was pivotal, as it provided an unambiguous reference for the compound’s stereochemistry and spectral properties (e.g., NMR chemical shifts, IR absorption bands). The synthetic ENN C exhibited identical chromatographic behavior and mass spectral signatures (m/z 682 for [M+H]⁺) to those later observed in fungal extracts, resolving ambiguities arising from the natural co-occurrence of inseparable homolog mixtures [1] [7].
Biosynthetically, ENN C is assembled by the multifunctional enzyme enniatin synthetase (ESYN1), which activates D-Hiv and specific N-methyl amino acids (e.g., valine, leucine, or isoleucine) in a nonribosomal fashion. ESYN1’s substrate specificity varies across Fusarium species: while F. scirpi predominantly incorporates N-methylvaline (yielding ENN B), F. sambucinum favors N-methylisoleucine (ENN A). ENN C’s biosynthesis requires N-methyl-L-leucine incorporation, a less common substrate preference among wild-type strains. This explains its scarcity in early natural product screens and its initial identification via synthetic chemistry [1] [3] [6].
Precursor-directed biosynthesis (PDB) proved instrumental in confirming ENN C’s natural biosynthetic feasibility and probing ESYN1’s catalytic flexibility. By supplementing fungal cultures (Fusarium scirpi or F. sambucinum) with non-natural amino acid analogs, researchers demonstrated that ESYN1 could incorporate exogenous substrates into novel enniatins. For example:
PDB also revealed constraints in ESYN1’s specificity:
Table 2: Precursor-Directed Biosynthesis Experiments for Enniatin Production
Fungal Strain | Supplemented Precursor | Major Enniatin Produced | Structural Implication |
---|---|---|---|
Fusarium scirpi | L-Leucine | Enniatin C | Leucine incorporation feasible |
Fusarium scirpi | L-Isoleucine | Enniatin A | Isoleucine preferred over valine |
Verticillium hemipterigenum | L-tert-Leucine | Enniatin analogues | Steric tolerance at β-carbon position |
Fusarium sambucinum | D-2-Hydroxyoctanoic acid | No significant yield | D-Hiv substitution poorly tolerated |
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